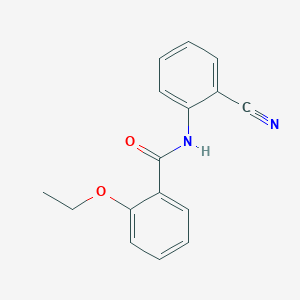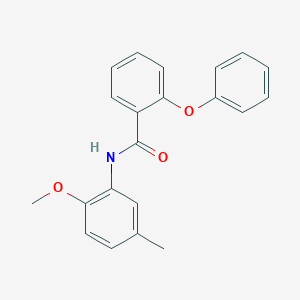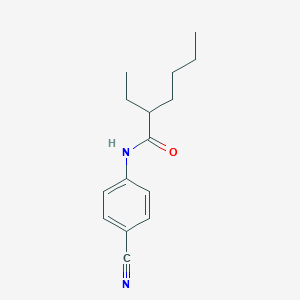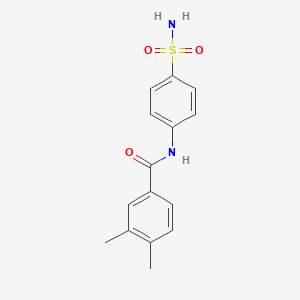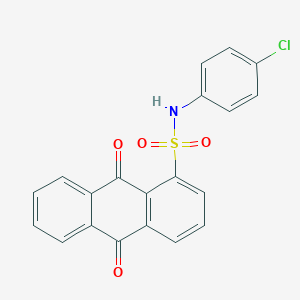
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of a sulfonamide moiety, which is further connected to a 9,10-dioxo-9,10-dihydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide typically involves the reaction of 9,10-anthraquinone with 4-chlorophenylsulfonamide under specific conditions. One common method includes the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the anthracene ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can result in various substituted anthracene derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene: Lacks the sulfonamide group.
9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide: Lacks the 4-chlorophenyl group.
N-(4-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is unique due to the presence of both the 4-chlorophenyl and sulfonamide groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4S/c21-12-8-10-13(11-9-12)22-27(25,26)17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFORSQGWYQOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
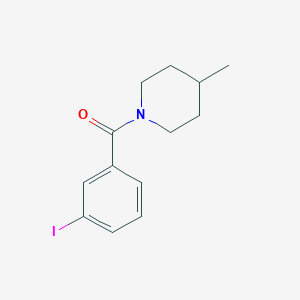
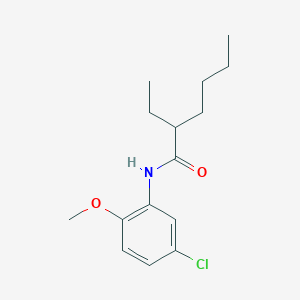
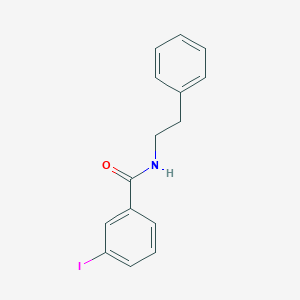
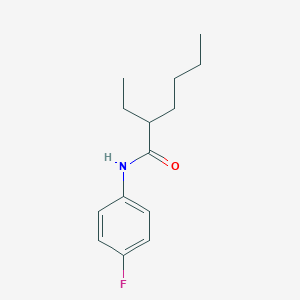
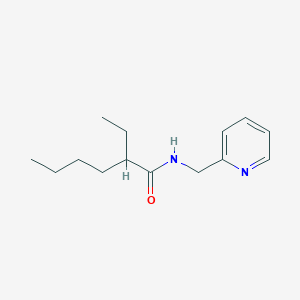
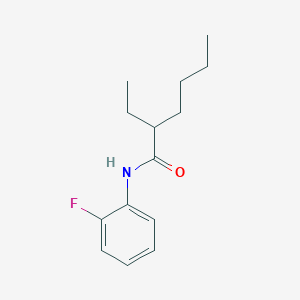
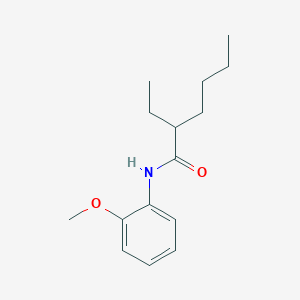
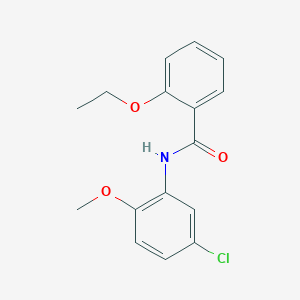
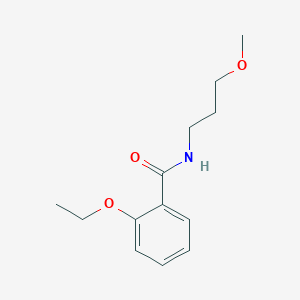
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)
